molecular formula C14H13NO3S B2416041 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate CAS No. 380567-83-9

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate

Cat. No. B2416041
M. Wt: 275.32
InChI Key: AUAXBSHRMHTTBN-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family of compounds and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives

A study explored the synthesis of new phenylalkyloxiranecarboxylic acids, highlighting the potential of these compounds in lowering blood glucose levels in rats. The study demonstrates the relevance of structural modifications on the phenyl ring and chain length to achieve favorable activities, indicating the versatility of related compounds like 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate in medicinal chemistry (Eistetter & Wolf, 1982).

Novel Synthesis Approaches

Improved synthesis methods for 2-oxo acids were reported, applying these methods to related compounds. This highlights the compound's role in understanding enzyme inhibition mechanisms and substrate turnover, which can be crucial in designing new inhibitors for enzymatic reactions (Chiu & Jordan, 1994).

Pharmacological Applications

Local Anesthetic and Antiarrhythmic Agents

Research on cyclopenteno[b]thiophene derivatives, as analogs to carticaine, reveals the potential of similar compounds for local anesthetic and antiarrhythmic applications. These findings suggest that structurally related compounds could possess significant medical applications, underlining the importance of chemical derivatives like 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate in developing new therapeutic agents (Al-Obaid et al., 1998).

Material Science Applications

Conjugated Photopolymerisable Liquid Crystals

The study on 3'-methyl-(5,5''-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2':5',2''-terthiophene highlights the application of thiophene derivatives in creating photopolymerizable liquid crystals. This research demonstrates the potential of thiophene-based compounds in the development of advanced materials for optoelectronic applications, suggesting a similar scope for 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate (McGlashon et al., 2012).

properties

IUPAC Name

(2-anilino-2-oxoethyl) 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-7-8-19-13(10)14(17)18-9-12(16)15-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAXBSHRMHTTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate

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